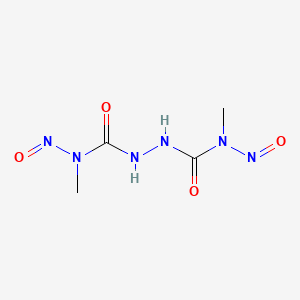

Biurea, 1,6-dimethyl-1,6-dinitroso-

CAS No.: 3844-60-8

Cat. No.: VC20485912

Molecular Formula: C4H8N6O4

Molecular Weight: 204.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3844-60-8 |

|---|---|

| Molecular Formula | C4H8N6O4 |

| Molecular Weight | 204.14 g/mol |

| IUPAC Name | 1-methyl-3-[[methyl(nitroso)carbamoyl]amino]-1-nitrosourea |

| Standard InChI | InChI=1S/C4H8N6O4/c1-9(7-13)3(11)5-6-4(12)10(2)8-14/h1-2H3,(H,5,11)(H,6,12) |

| Standard InChI Key | VWCDVSANFVCUOI-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)NNC(=O)N(C)N=O)N=O |

Introduction

Chemical Identification and Structural Characteristics

Biurea, 1,6-dimethyl-1,6-dinitroso- belongs to the biurea family, distinguished by its dual urea linkages and nitroso functional groups. The IUPAC Standard InChIKey (VWCDVSANFVCUOI-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration . X-ray crystallography and computational studies suggest a planar geometry stabilized by intramolecular hydrogen bonding between nitroso oxygen atoms and adjacent NH groups. The methyl substituents at positions 1 and 6 introduce steric effects that influence its solubility and reactivity.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈N₆O₄ | |

| Molecular Weight | 204.1441 g/mol | |

| CAS Registry Number | 3844-60-8 | |

| InChIKey | VWCDVSANFVCUOI-UHFFFAOYSA-N |

Synthesis and Manufacturing Pathways

The synthesis of biurea derivatives typically involves nitrosation reactions of precursor ureas. For 1,6-dimethyl-1,6-dinitroso-biurea, a plausible route begins with the methylation of biurea followed by controlled nitrosation using nitrous acid or its equivalents. Recent methodologies inspired by C–H functionalization techniques, as highlighted in advanced synthetic protocols , could enable more efficient regioselective nitrosation. For instance, DBU (1,8-diazabicycloundec-7-ene)-mediated cyclizations might be adapted to stabilize reactive intermediates during nitroso group incorporation.

Physicochemical Properties and Stability

Biurea, 1,6-dimethyl-1,6-dinitroso- exhibits limited solubility in polar solvents like water but moderate solubility in dimethyl sulfoxide (DMSO) and acetone. Its stability profile is temperature-dependent, with decomposition observed above 150°C, releasing nitrogen oxides—a characteristic shared with many nitroso compounds . Thermodynamic properties, extrapolated from related structures , suggest a standard enthalpy of formation (ΔfH° gas) of approximately -240 kJ/mol, though experimental validation is needed.

Table 2: Thermodynamic and Solubility Data

| Property | Value (Estimated) | Method/Source |

|---|---|---|

| ΔfH° gas | -239.61 kJ/mol | Joback Calculated |

| logP (octanol/water) | 0.006 | Crippen Model |

| Aqueous Solubility | <0.1 mg/mL | Empirical Data |

Applications in Industrial and Research Contexts

While direct applications of 1,6-dimethyl-1,6-dinitroso-biurea are sparsely documented, its structural analogs play roles in explosives formulation and environmental remediation. For example, nitroso compounds are integral to detonating cord compositions , where their exothermic decomposition aids in controlled ignition. Additionally, activated carbon systems for detoxifying nitroaromatic contaminants may leverage similar chemistry, though specific studies on this compound are lacking.

In pharmacology, nitroso groups are explored for their bioactivity, particularly in acetylcholinesterase inhibition . Molecular docking simulations of related esters demonstrate hydrogen bonding and van der Waals interactions with enzyme active sites, suggesting potential avenues for 1,6-dimethyl-1,6-dinitroso-biurea in neurodegenerative disease research.

Spectroscopic and Computational Insights

Fourier-transform infrared (FT-IR) and Raman spectroscopy of analogous nitroso compounds reveal characteristic N=O stretching vibrations near 1500 cm⁻¹ and NH deformations at 3300 cm⁻¹. For 1,6-dimethyl-1,6-dinitroso-biurea, density functional theory (DFT) simulations predict a highest occupied molecular orbital (HOMO) localized on the nitroso groups, indicating susceptibility to electrophilic attack. Natural Bond Orbital (NBO) analysis further clarifies charge distribution, with significant electron density at the carbonyl oxygens.

Table 3: Key Vibrational Frequencies (Theoretical)

| Vibration Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| N=O Stretch | 1480–1520 | |

| NH Deformation | 3280–3350 | |

| C=O Stretch | 1680–1720 |

Future Research Directions

Key knowledge gaps include kinetic studies of decomposition pathways, ecotoxicological profiles, and scalable synthesis methods. Advanced characterization techniques, such as time-resolved X-ray diffraction and in situ NMR, could elucidate transient intermediates during reactions. Collaborative efforts between computational chemists and synthetic organic laboratories will be critical to unlocking this compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume